Ac-Leu-phe-CF3
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Overview
Description
Aloin B, also known as isobarbaloin, is a naturally occurring anthraquinone glycoside found in the Aloe vera plant. It is one of the two diastereomers of aloin, the other being aloin A (barbaloin). Aloin B is a yellow-brown compound that is primarily located in the exudate of Aloe species. It has been traditionally used for its laxative properties and is known for its bitter taste .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloin B can be extracted from the Aloe vera plant using various methods. One common method involves the extraction of the yellow juice from the leaves of Aloe vera, followed by purification through crystallization. The extraction process typically involves the use of solvents such as acetonitrile acidified with formic acid .
Industrial Production Methods: In industrial settings, aloin B is often extracted using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. This method allows for the precise quantification and purification of aloin B from Aloe vera gel and latex. The extraction process involves the use of phosphate-buffered saline as the extraction solvent, followed by separation using a Zorbax Eclipse AAA column .
Chemical Reactions Analysis
Types of:
Properties
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-11(2)9-15(22-12(3)24)17(26)23-14(16(25)18(19,20)21)10-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3,(H,22,24)(H,23,26)/t14-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNXJCZDQRNGRC-GJZGRUSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150325 |
Source
|
Record name | N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113215-69-3 |
Source
|
Record name | N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113215693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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